REACTION_CXSMILES
|
C([NH:4][CH2:5][CH:6]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[CH:7]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH2:8][NH:9]C(=O)C)(=O)C>[OH-].[Na+]>[NH2:4][CH2:5][CH:6]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[CH:7]([C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1)[CH2:8][NH2:9] |f:1.2|
|
Name
|
N,N'-diacetyl-2,3-diphenyl-1,4-diaminobutane
|
Quantity
|
385.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NCC(C(CNC(C)=O)C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
715 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with 1,800 ml of chloroform
|
Type
|
EXTRACTION
|
Details
|
Further extraction with 2 times 200 ml of chloroform and concentration of the extracts
|
Name
|
|
Type
|
product
|
Smiles
|
NCC(C(CN)C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 285.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |